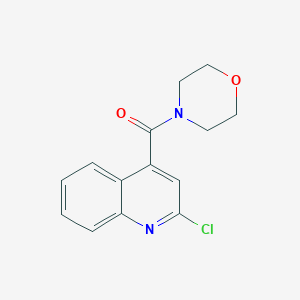

2-Chloro-4-(morpholin-4-ylcarbonyl)quinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-chloroquinolin-4-yl)-morpholin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2O2/c15-13-9-11(10-3-1-2-4-12(10)16-13)14(18)17-5-7-19-8-6-17/h1-4,9H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZIBPNKKMSNWQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=CC(=NC3=CC=CC=C32)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60357148 | |

| Record name | (2-Chloroquinolin-4-yl)(morpholin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60357148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135323-95-4 | |

| Record name | (2-Chloroquinolin-4-yl)(morpholin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60357148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide on the Synthesis and Characterization of 2-Chloro-4-(morpholin-4-ylcarbonyl)quinoline

This guide provides a comprehensive technical overview for the synthesis and characterization of 2-Chloro-4-(morpholin-4-ylcarbonyl)quinoline, a molecule of significant interest to researchers in drug discovery and materials science. The content herein is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a thorough understanding for its intended audience of scientists and development professionals.

Strategic Importance and Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of natural products and synthetic drugs.[1] Its rigid, bicyclic aromatic structure is an ideal framework for developing new therapeutic agents. The specific derivative, this compound, incorporates a reactive chlorine atom at the 2-position, prime for nucleophilic substitution, and a morpholinocarbonyl group at the 4-position. The morpholine moiety is frequently employed in drug design to enhance solubility and other pharmacokinetic properties. This unique combination of functional groups makes the title compound a versatile intermediate for creating diverse molecular libraries for biological screening.

Synthesis Methodology: A Step-by-Step Approach with Rationale

The synthesis of this compound is most efficiently achieved through the amidation of 2-chloroquinoline-4-carboxylic acid with morpholine. This route is favored due to the commercial availability of the starting materials and the generally high yields of the coupling reaction.

Retrosynthetic Analysis

A retrosynthetic approach logically disconnects the amide bond, identifying 2-chloroquinoline-4-carboxylic acid and morpholine as the key precursors. This strategy simplifies the synthetic planning process.

Caption: Retrosynthetic pathway for the target molecule.

Experimental Protocol

The synthesis is a two-step process involving the activation of the carboxylic acid followed by the amide coupling.

Step 1: Activation of 2-chloroquinoline-4-carboxylic acid

To facilitate the reaction with the amine, the carboxylic acid must first be activated. A common method is to convert it to the more reactive acyl chloride.

-

Reagents and Rationale:

-

2-chloroquinoline-4-carboxylic acid: The starting scaffold.

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂): These are standard reagents for converting carboxylic acids to acyl chlorides. They are highly effective and the byproducts (SO₂ and HCl, or CO, CO₂, and HCl) are gaseous, which simplifies workup.

-

N,N-Dimethylformamide (DMF) (catalytic): DMF acts as a catalyst by forming a Vilsmeier reagent in situ, which is a more potent acylating agent than thionyl or oxalyl chloride alone.

-

-

Procedure:

-

In a fume hood, suspend 2-chloroquinoline-4-carboxylic acid in an anhydrous solvent such as dichloromethane (DCM) or toluene.

-

Add a catalytic amount of DMF.

-

Slowly add an excess of thionyl chloride or oxalyl chloride at room temperature.

-

The reaction mixture is then heated to reflux. Progress is monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, the excess reagent and solvent are removed under reduced pressure to yield the crude 2-chloroquinoline-4-carbonyl chloride.

-

Step 2: Amide Coupling with Morpholine

The activated acyl chloride readily reacts with morpholine to form the desired amide.

-

Reagents and Rationale:

-

2-chloroquinoline-4-carbonyl chloride: The activated intermediate.

-

Morpholine: The nucleophilic amine.

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA): A non-nucleophilic base is essential to neutralize the hydrochloric acid (HCl) generated during the reaction. This prevents the protonation of morpholine, which would render it non-nucleophilic.

-

-

Procedure:

-

Dissolve the crude acyl chloride in an anhydrous aprotic solvent like DCM and cool the solution in an ice bath.

-

In a separate flask, dissolve morpholine and the base in DCM.

-

Add the morpholine solution dropwise to the cooled acyl chloride solution.

-

Allow the reaction to warm to room temperature and stir until TLC indicates the completion of the reaction.

-

The reaction is then quenched with water, and the product is extracted into an organic solvent.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification

The crude product is typically purified by column chromatography on silica gel. A gradient of ethyl acetate in hexanes is a common eluent system to isolate the pure this compound.

Caption: A visual representation of the synthetic workflow.

Comprehensive Characterization and Data Interpretation

Rigorous analytical techniques are imperative to confirm the structure and purity of the synthesized compound.

Spectroscopic and Chromatographic Data

| Technique | Expected Results and Interpretation |

| ¹H NMR | The proton NMR spectrum should exhibit distinct signals for the aromatic protons of the quinoline ring and the methylene protons of the morpholine ring. The integration of these signals should correspond to the number of protons in each environment. |

| ¹³C NMR | The carbon-13 NMR spectrum will show characteristic peaks for the carbons of the quinoline core, the amide carbonyl carbon, and the carbons of the morpholine moiety.[2] |

| Mass Spec. | High-resolution mass spectrometry (HRMS) should confirm the molecular formula, C₁₄H₁₃ClN₂O₂, by providing an accurate mass measurement.[3] |

| IR Spec. | The infrared spectrum will display characteristic absorption bands for the C=O stretch of the amide (typically around 1630-1680 cm⁻¹), C-Cl stretching, and aromatic C-H and C=C stretching vibrations. |

| HPLC | High-performance liquid chromatography analysis should show a single, sharp peak, indicating a high degree of purity of the final product. |

Self-Validating Protocols

The integrity of this experimental guide is ensured by incorporating self-validating checks:

-

In-process Monitoring: The use of TLC throughout the synthesis allows for real-time tracking of the reaction, ensuring it goes to completion and minimizing the formation of byproducts.

-

Orthogonal Characterization: The use of multiple, independent analytical techniques (NMR, MS, IR) provides a high level of confidence in the structural assignment. Consistency across all datasets is a key validation point.

-

Quantitative Purity Analysis: HPLC provides a quantitative measure of purity, complementing the qualitative assessment from TLC.

Future Perspectives and Applications

The successful synthesis and characterization of this compound provide a valuable starting point for further chemical exploration. The reactive 2-chloro position is a handle for introducing a wide array of substituents through nucleophilic aromatic substitution, enabling the creation of diverse chemical libraries. These new compounds can then be screened for various biological activities, potentially leading to the discovery of novel drug candidates. Future work could focus on optimizing the synthesis for scale-up and exploring the structure-activity relationships of its derivatives.

References

- El-Sayed, N. N. E., & Al-Ghorbani, M. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(12), 6435-6461.

- Baragaña, B., et al. (2015). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 58(18), 7440-7458.

-

PubChem. (n.d.). 2-(Morpholine-4-carbonyl)quinoline. Retrieved January 14, 2026, from [Link]

-

Indian Academy of Sciences. (n.d.). Synthesis of Quinolines from 2-aminoaryl ketones: Probing the Lewis Acid Sites of Metal Organic Framework Catalyst SUPPLEMENTARY. Retrieved January 14, 2026, from [Link]

- Kumar, D. K., et al. (2014). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Journal of Chemical Sciences, 126(4), 1069-1078.

- Aparicio, D. F., et al. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank, 2024(1), M1796.

- Mphahlele, M. J., & Maluleka, M. M. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(34), 20044-20071.

-

Aparicio, D. F., et al. (2024). Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide (4) from.... ResearchGate. Retrieved January 14, 2026, from [Link]

- Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Advanced and Applied Sciences, 9(10), 133-143.

- Bioorganic & Medicinal Chemistry. (2007). Synthesis of novel quinolone and quinoline-2-carboxylic acid (4-morpholin-4-yl-phenyl)amides: a late-stage diversification approach to potent 5HT1B antagonists. Bioorganic & Medicinal Chemistry, 15(2), 939-950.

- Ogiwara, Y. (2025). Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. Synthesis, 57(01), 1-13.

-

HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (2025). Regioselective preparation and NMR spectroscopy study of 2‐chloro‐4‐ethoxy‐quinoline for the synthesis of 2‐((3‐aminopropyl)amino)quinolin‐4(1H)‐one. ResearchGate. Retrieved January 14, 2026, from [Link]

-

Chad's Prep. (2015, August 12). Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. YouTube. Retrieved January 14, 2026, from [Link]

-

ChemBK. (n.d.). 2-chloro-4-quinolinecarboxamide. Retrieved January 14, 2026, from [Link]

- PLoS One. (2014). Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. PLoS One, 9(7), e101733.

- Journal of Bacteriology. (2018). Molecular and biochemical characterization of 2-chloro-4-nitrophenol degradation via the 1,2,4-benzenetriol pathway in a Gram-negative bacterium. Journal of Bacteriology, 200(19), e00275-18.

Sources

An In-Depth Technical Guide on the Biological Activity of 2-Chloro-4-(morpholin-4-ylcarbonyl)quinoline Derivatives

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous natural products and its versatile pharmacological profile.[1][2][3] This technical guide focuses on a specific, promising class of these compounds: 2-Chloro-4-(morpholin-4-ylcarbonyl)quinoline derivatives. The incorporation of a chloro group at the C2 position and a morpholine carboxamide moiety at the C4 position creates a unique chemical architecture with significant therapeutic potential, particularly in oncology. This document provides a comprehensive overview of the synthesis, known biological activities, and structure-activity relationships of these derivatives. We will delve into detailed experimental protocols for evaluating their anticancer efficacy and explore their potential as kinase inhibitors, a critical mechanism in cancer therapy.[4][5][6] This guide is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this specific quinoline series.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

Quinoline, a heterocyclic aromatic compound composed of a fused benzene and pyridine ring, is a "privileged scaffold" in drug discovery.[4][5] Its derivatives have demonstrated a vast array of biological activities, including antimalarial, antimicrobial, anti-inflammatory, and, most notably, anticancer properties.[2][3][7] The planarity of the quinoline ring system allows it to intercalate with DNA, while its various positions (C2, C4, C8, etc.) can be substituted to modulate physicochemical properties and target specificity.[8][9]

The addition of a carboxamide linkage has proven to be an effective strategy for enhancing the pharmacological potency of quinoline cores.[4][5] Specifically, the quinoline-4-carboxamide structure is a key feature in several biologically active molecules. The morpholine ring, a common moiety in medicinal chemistry, is often introduced to improve aqueous solubility, metabolic stability, and pharmacokinetic profiles. The combination of these features in the this compound framework results in compounds with significant potential for further development.

Synthesis of the this compound Core

The synthesis of the target scaffold typically begins with a suitable quinoline precursor, which is then elaborated through a series of well-established chemical transformations. A general and logical synthetic pathway is outlined below. The causality behind this multi-step approach is to build the molecule sequentially, ensuring high yields and purity at each stage.

General Synthetic Workflow

The synthesis initiates from a readily available starting material like 2-hydroxyquinoline-4-carboxylic acid. The hydroxyl group is first converted to a more reactive chloro group, a crucial step for enabling subsequent modifications. The carboxylic acid is then activated to form an amide bond with morpholine.

Caption: General workflow for synthesis of target quinoline derivatives.

Key Biological Activities: Focus on Anticancer Potential

Derivatives of the quinoline scaffold are widely investigated for their anticancer properties, acting through various mechanisms such as kinase inhibition, apoptosis induction, cell cycle arrest, and disruption of tubulin polymerization.[9][10][11] The this compound core is particularly promising as a template for developing selective kinase inhibitors.

Kinase Inhibition

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[6] Quinoline-based compounds have emerged as potent inhibitors of several key kinases implicated in cancer, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and others within the NAK family of kinases.[6][12][13][14]

The 2-chloro substituent on the quinoline ring can act as a key interaction point within the ATP-binding pocket of a kinase, while the morpholine-carboxamide tail can be modified to enhance selectivity and potency. The flexibility of this scaffold allows for the design of inhibitors that can target specific kinases, thereby reducing off-target effects and improving the therapeutic index.[6][15]

Caption: Inhibition of Receptor Tyrosine Kinase (RTK) signaling.

Structure-Activity Relationship (SAR) Studies

SAR analysis is critical for optimizing lead compounds into potent and selective drug candidates. For quinoline-4-carboxamides, specific structural modifications have been shown to significantly impact anticancer activity.[4][5]

| Position | Modification | Impact on Activity | Rationale |

| C2 | Chloro group | Often enhances potency. | Acts as a key hydrogen bond acceptor or leaving group for covalent inhibition in certain kinases. |

| C4 | Morpholine-carboxamide | Improves solubility and PK profile. | The morpholine ring can be replaced with other heterocycles (e.g., piperazine, piperidine) to fine-tune binding and properties. |

| C6, C7 | Substitution (e.g., -OCH3, -F) | Modulates electronic properties and can introduce new binding interactions. | Can improve potency and selectivity by occupying specific sub-pockets in the target protein.[16] |

| C8 | Substitution | Can influence planarity and steric interactions. | An 8-hydroxyquinoline scaffold, for example, can introduce metal-chelating properties.[1] |

This table summarizes general SAR trends observed in related quinoline carboxamide series. Specific results for the this compound core would require dedicated experimental screening.

Experimental Methodologies

To validate the biological activity of newly synthesized derivatives, a series of robust and reproducible in vitro assays are essential. These protocols serve as a self-validating system to ensure the reliability of the generated data.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.[17] It measures the metabolic activity of cells, which is an indicator of cell viability.

Principle: The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

-

Cell Seeding: Plate cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer, HepG2 liver cancer) in a 96-well plate at a density of 5,000-10,000 cells/well.[1][17] Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the complete cell culture medium. The final concentration of the solvent (e.g., DMSO) should be kept below 0.5% to avoid solvent-induced toxicity.[1]

-

Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like Doxorubicin).[17] Incubate the plates for 48-72 hours.[1][17]

-

MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[17]

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of a solubilization buffer (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.[1][17]

-

Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound required to inhibit the growth of 50% of cancer cells).

In Vitro Kinase Inhibition Assay

To determine if the mechanism of action involves kinase inhibition, a direct enzymatic assay is performed. This confirms target engagement and provides quantitative data on inhibitory potency (IC₅₀).

Principle: A purified recombinant kinase is incubated with its specific substrate and ATP. The kinase transfers a phosphate group from ATP to the substrate. The test compound's ability to prevent this phosphorylation is measured, often using luminescence-based detection where light output is proportional to the amount of ATP remaining.

Step-by-Step Protocol:

-

Reagent Preparation: Prepare assay buffers, recombinant kinase (e.g., EGFR, VEGFR-2), specific peptide substrate, and ATP.

-

Compound Dilution: Prepare serial dilutions of the this compound derivatives.

-

Kinase Reaction: In a 96-well or 384-well plate, add the kinase, the test compound, and the substrate.

-

Initiation: Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and add a detection reagent (e.g., Kinase-Glo®). This reagent simultaneously measures the amount of ATP remaining. A lower signal indicates higher kinase activity (more ATP consumed), while a higher signal indicates inhibition.

-

Data Acquisition: Measure luminescence using a plate reader.

-

Analysis: Plot the luminescence signal against the compound concentration to determine the IC₅₀ value.

Future Perspectives and Conclusion

The this compound scaffold represents a highly versatile and promising platform for the development of novel anticancer agents.[8][18] Its synthetic tractability allows for extensive chemical modification to optimize potency, selectivity, and pharmacokinetic properties. The primary mechanism of action for many quinoline derivatives is through the inhibition of key protein kinases involved in cancer progression.[6][12]

Future research should focus on:

-

Broad-Spectrum Screening: Evaluating derivatives against a large panel of cancer cell lines and kinases to identify potent and selective lead compounds.[11]

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by the most active compounds through techniques like cell cycle analysis and apoptosis assays.[9][10]

-

In Vivo Efficacy: Advancing lead compounds into preclinical animal models to assess their antitumor efficacy, safety, and pharmacokinetic profiles.

References

- Application Notes and Protocols for Quinoline Derivatives in Anticancer Agent Synthesis. Benchchem.

- Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. National Genomics Data Center (CNCB-NGDC).

- Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. PubMed.

- In-Vitro Screening of 2-(1-Adamantyl)quinoline-4-carboxylic Acid: A Technical Guide. Benchchem.

- Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. PubMed.

-

Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. PMC - NIH. Available from: [Link]

- Synthesis and In vitro Testing of Novel Quinoline Derivatives and for Cancer Cells.

-

Exploration of quinolone and quinoline derivatives as potential anticancer agents. PubMed. Available from: [Link]

- Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone.

-

Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. NIH. Available from: [Link]

-

Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Publishing. Available from: [Link]

-

A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines. PubMed. Available from: [Link]

-

Some of the important anticancer agents with quinoline, morpholine and 1,2,3‐triazole scaffolds. ResearchGate. Available from: [Link]

-

Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. PubMed Central. Available from: [Link]

- Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024).

-

Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars. Available from: [Link]

-

(PDF) Quinoline-based small molecules as effective protein kinases inhibitors (Review). ResearchGate. Available from: [Link]

-

(PDF) Biological Activities of Quinoline Derivatives. ResearchGate. Available from: [Link]

-

New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma. PMC - NIH. Available from: [Link]

-

Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. JOCPR. Available from: [Link]

-

Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. MDPI. Available from: [Link]

-

New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti-Tumor Activity Against Ewing Sarcoma. PubMed. Available from: [Link]

-

Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. MDPI. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 5. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti-Tumor Activity Against Ewing Sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mechanism of Action of 2-Chloro-4-(morpholin-4-ylcarbonyl)quinoline

Introduction: The Quinoline Scaffold and the Emergence of a Reactive Pharmacophore

The quinoline ring system is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and antiviral properties.[1][2][3][4] Its rigid, planar structure and ability to intercalate with biomacromolecules make it an ideal starting point for drug design. The subject of this guide, 2-Chloro-4-(morpholin-4-ylcarbonyl)quinoline, is a synthetic derivative that combines the quinoline core with two key functional groups: a reactive 2-chloro substituent and a 4-morpholin-4-ylcarbonyl moiety. While direct, extensive studies on this specific molecule are nascent, its structural features, particularly the labile 2-chloro group, point towards a compelling and testable mechanism of action centered on covalent inhibition of specific biological targets. This guide will synthesize existing evidence from related compounds to propose a primary mechanism of action for this compound and provide a comprehensive framework for its experimental validation.

Proposed Core Mechanism: Covalent Inhibition of Cysteine Proteases

The most salient feature of this compound is the chlorine atom at the C2 position of the quinoline ring. This position is electronically activated, making the chlorine a good leaving group susceptible to nucleophilic attack. This chemical reactivity is the cornerstone of our proposed primary mechanism of action: the covalent, irreversible inhibition of enzymes that possess a nucleophilic residue, such as cysteine, within their active site.

Research on analogous 2-chloroquinoline-based frameworks has demonstrated their efficacy as covalent inhibitors of cysteine proteases, such as the main protease (MPro) and papain-like protease (PLPro) of SARS-CoV-2.[1] In these cases, the sulfur atom of the catalytic cysteine residue attacks the C2 position of the quinoline ring, displacing the chloride ion and forming a stable thioether bond.[1] This covalent modification of the active site leads to the irreversible inactivation of the enzyme.

Sources

- 1. Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and biological evaluation of new quinoline derivatives as antileishmanial and antitrypanosomal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Preliminary Pharmacological Profiling of 2-Chloro-4-(morpholin-4-ylcarbonyl)quinoline

This guide provides a comprehensive framework for the initial pharmacological evaluation of the novel chemical entity, 2-Chloro-4-(morpholin-4-ylcarbonyl)quinoline. The methodologies detailed herein are designed to establish a foundational understanding of the compound's biological activities, thereby guiding subsequent, more focused research and development efforts.

Introduction and Rationale

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a broad spectrum of biological activities.[1][2] Its derivatives have been extensively explored and developed as therapeutic agents for a wide range of diseases, including cancer, infectious diseases, and inflammatory conditions.[3][4] The subject of this guide, this compound, is a synthetic derivative characterized by a quinoline nucleus, a chlorine atom at the 2-position, and a morpholine-4-carbonyl moiety at the 4-position. The presence of these specific functional groups suggests the potential for diverse pharmacological effects, making a systematic preliminary screening essential.

This document outlines a strategic approach to the initial pharmacological profiling of this compound, encompassing both in vitro and in vivo methodologies. The objective is to efficiently and robustly assess its potential therapeutic value and identify promising avenues for further investigation.[5][6]

Physicochemical Characterization

A thorough understanding of the physicochemical properties of a compound is fundamental to the interpretation of its pharmacological data.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₃ClN₂O₂ | [7] |

| Molecular Weight | 276.72 g/mol | [7] |

| Boiling Point | 485.9 °C | [7] |

| SMILES | C1COCCN1C(=O)C2=CC(=NC3=CC=CC=C32)Cl | [7] |

The chlorine atom at the 2-position and the morpholine-4-carbonyl group at the 4-position are expected to significantly influence the compound's electronic distribution, lipophilicity, and hydrogen bonding capacity, all of which are critical determinants of its pharmacokinetic and pharmacodynamic properties.

Strategic Workflow for Preliminary Pharmacological Profiling

The following diagram illustrates a logical and efficient workflow for the preliminary pharmacological assessment of this compound.

Caption: A streamlined workflow for the pharmacological profiling of a novel compound.

In Vitro Pharmacological Profiling

In vitro assays are the cornerstone of early-stage drug discovery, providing a rapid and cost-effective means to identify and characterize the biological activity of novel compounds.[8][9]

Anticancer Activity: Cytotoxicity Screening

Given that many quinoline derivatives exhibit potent anticancer properties, a primary focus of the initial screening should be to assess the cytotoxicity of this compound against a panel of human cancer cell lines.[3][4] The MTT assay is a widely used colorimetric method for this purpose.[10]

-

Cell Culture:

-

Culture human cancer cell lines (e.g., HeLa, HT29) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

-

Cell Seeding:

-

Harvest cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well.

-

Incubate for 24 hours to allow for cell attachment.[8]

-

-

Compound Treatment:

-

Prepare a stock solution of the test compound in DMSO.

-

Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.

-

Replace the medium in the wells with the medium containing the compound dilutions. Include a vehicle control (DMSO) and a blank control (medium only).

-

Incubate for 48-72 hours.[8]

-

-

MTT Addition and Incubation:

-

Add MTT solution to each well to a final concentration of 0.5 mg/mL.

-

Incubate for 4 hours at 37°C.[8]

-

-

Formazan Solubilization:

-

Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

-

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

Quinoline derivatives are also known for their antimicrobial properties.[4] The broth microdilution assay is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.[11]

-

Preparation of Bacterial Inoculum:

-

Inoculate colonies of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) into a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Incubate until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[8]

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in the broth medium in a 96-well microtiter plate.[8]

-

-

Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well containing the compound dilutions.

-

Include a positive control (bacteria with no compound) and a negative control (broth medium only).

-

Incubate at 37°C for 16-20 hours.[8]

-

-

MIC Determination:

-

The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[11]

-

In Vivo Pharmacological Profiling

Compounds that demonstrate promising in vitro activity should be advanced to in vivo studies to assess their efficacy and safety in a whole-organism context.[12][13]

Acute Toxicity Study

A preliminary acute toxicity study is essential to determine the safety profile of the compound and to establish a dose range for subsequent efficacy studies.

-

Animals:

-

Use healthy adult mice (e.g., Swiss albino), housed under standard laboratory conditions.

-

-

Dose Administration:

-

Administer the test compound via a relevant route (e.g., oral gavage, intraperitoneal injection) at increasing dose levels to different groups of animals.

-

Include a control group that receives the vehicle only.

-

-

Observation:

-

Observe the animals for signs of toxicity and mortality at regular intervals for up to 14 days.

-

-

Endpoint:

-

Determine the LD₅₀ (median lethal dose) and the Maximum Tolerated Dose (MTD).[12]

-

Preliminary Efficacy Models

Based on the in vitro results, appropriate in vivo models should be selected to evaluate the compound's efficacy.

-

For Anticancer Activity: A human tumor xenograft model in immunodeficient mice is a standard preclinical model.[12]

-

For Anti-inflammatory Activity: The carrageenan-induced paw edema model in rats is a widely used model of acute inflammation.

Data Presentation and Interpretation

All quantitative data should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Hypothetical In Vitro Cytotoxicity Data

| Cell Line | IC₅₀ (µM) |

| HeLa (Cervical Cancer) | 5.2 |

| HT29 (Colon Cancer) | 8.1 |

| MCF-7 (Breast Cancer) | 12.5 |

Table 2: Hypothetical Antimicrobial Activity Data

| Microorganism | MIC (µg/mL) |

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Candida albicans | >64 |

The interpretation of these preliminary results will guide the next steps in the drug discovery process, including lead optimization and more extensive preclinical development.[6]

Conclusion

This guide provides a structured and scientifically rigorous approach to the preliminary pharmacological profiling of this compound. By following these methodologies, researchers can efficiently gather the foundational data necessary to evaluate its therapeutic potential and make informed decisions regarding its future development.

References

-

PubMed. (n.d.). Biological activities of quinoline derivatives. Retrieved January 14, 2026, from [Link]

-

The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. (2022, July 15). Open Access Journal of Pharmaceutical Research. Retrieved January 14, 2026, from [Link]

-

Oriental Journal of Chemistry. (n.d.). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Retrieved January 14, 2026, from [Link]

-

Bentham Science Publishers. (2009, December 1). Biological Activities of Quinoline Derivatives. Retrieved January 14, 2026, from [Link]

-

Recent Advances in Quinoline's Biological Activities: A Comprehensive Review. (2024, October 25). International Journal of Current Science and Technology. Retrieved January 14, 2026, from [Link]

-

How to Develop Effective in vitro Assays for Early Drug Discovery. (n.d.). BPS. Retrieved January 14, 2026, from [Link]

-

Slideshare. (n.d.). Preclinical screening of new substance for pharmacological activity. Retrieved January 14, 2026, from [Link]

-

PMC - NIH. (n.d.). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Retrieved January 14, 2026, from [Link]

-

Charles River Laboratories. (n.d.). In Vitro Assay Development Services. Retrieved January 14, 2026, from [Link]

-

ACS Omega. (2021, July 2). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Retrieved January 14, 2026, from [Link]

-

IT Medical Team. (n.d.). Pharmacological screening: The drug discovery. Retrieved January 14, 2026, from [Link]

-

IRBM. (n.d.). In vivo Pharmacology. Retrieved January 14, 2026, from [Link]

-

PubMed. (n.d.). The role of pharmacological profiling in safety assessment. Retrieved January 14, 2026, from [Link]

-

DOKUMEN.PUB. (n.d.). PHARMACOLOGICAL SCREENING METHODS. Retrieved January 14, 2026, from [Link]

-

Nuvisan. (n.d.). Unlock translational insights: In vivo biomarker analysis for drug discovery. Retrieved January 14, 2026, from [Link]

-

Pharmdbm. (2023, November 4). Pharmacological Screening Methods - Bpharm 8th Sem. Retrieved January 14, 2026, from [Link]

-

PubMed. (n.d.). Optimising in vivo pharmacology studies--Practical PKPD considerations. Retrieved January 14, 2026, from [Link]

-

Sygnature Discovery. (n.d.). In Vivo Pharmacokinetics and Bioanalysis Services. Retrieved January 14, 2026, from [Link]

-

Slideshare. (n.d.). GENERAL PRINCIPLES OF PRECLINICAL SCREENING.ppt. Retrieved January 14, 2026, from [Link]

Sources

- 1. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jddtonline.info [jddtonline.info]

- 3. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 4. Different biological activities of quinoline [wisdomlib.org]

- 5. itmedicalteam.pl [itmedicalteam.pl]

- 6. The role of pharmacological profiling in safety assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biosynth.com [biosynth.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. charnwooddiscovery.com [charnwooddiscovery.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. irbm.com [irbm.com]

- 13. Optimising in vivo pharmacology studies--Practical PKPD considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery of Novel Quinoline-Based Therapeutic Agents

Abstract

The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a cornerstone in the field of medicinal chemistry.[1][2] First isolated in 1834, its structurally versatile framework has been the foundation for a multitude of therapeutic agents with a broad spectrum of pharmacological activities, including antimalarial, anticancer, antiviral, and anti-inflammatory properties.[1][2][3] Iconic drugs like chloroquine and quinine have been instrumental in the global fight against malaria for decades.[4][5][6] More recently, the focus has shifted towards developing quinoline-based agents for oncology, with several compounds progressing into clinical trials and gaining regulatory approval.[7][8] This guide provides an in-depth, technical overview of the modern drug discovery process for identifying and developing novel quinoline-based therapeutics, tailored for researchers, scientists, and drug development professionals.

Section 1: The Quinoline Scaffold: A Privileged Motif in Medicinal Chemistry

The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, diverse biological targets. The quinoline nucleus is a quintessential example of such a scaffold.[1][6] Its unique electronic properties, arising from the fusion of an electron-rich benzene ring with an electron-deficient pyridine ring, allow for a wide range of chemical modifications.[9] This structural versatility enables medicinal chemists to fine-tune the molecule's steric, electronic, and lipophilic properties to achieve high affinity and selectivity for a specific biological target.

The diverse biological activities of quinoline derivatives are a testament to their adaptability. They have been shown to be effective as:

-

Antimalarial agents: Quinolines like chloroquine and quinine interfere with the detoxification of heme in the malaria parasite.[4][5][10]

-

Anticancer agents: Various quinoline derivatives exhibit anticancer activity through mechanisms such as inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization.[9][11][12][13]

-

Antiviral agents: Certain quinoline compounds have demonstrated efficacy against a range of viruses, including HIV, Ebola, and SARS-CoV-2, often by targeting viral enzymes like proteases or polymerases.[2][3][14][15]

-

Antibacterial and Antifungal agents: The quinoline core is also found in compounds with potent activity against various bacterial and fungal pathogens.[1][2][9]

Section 2: Target Identification and Validation

The journey of discovering a new drug begins with identifying a biological target—typically a protein or a pathway—that plays a crucial role in a disease process. For quinoline-based agents, target selection is often guided by the vast existing knowledge of their biological activities.

Established Targets: Many research programs focus on well-validated targets where quinoline scaffolds have a proven track record. These include:

-

Kinases: A large family of enzymes that are often dysregulated in cancer. Numerous quinoline-based kinase inhibitors have been developed.[12][16][17]

-

Topoisomerases: These enzymes are essential for DNA replication and are a common target for anticancer drugs.[9][12][16]

-

Viral Proteases and Polymerases: Critical enzymes for viral replication that are targeted by antiviral quinoline derivatives.[3][14][15]

Novel Target Discovery: Modern approaches to target identification include:

-

Genomic and Proteomic Profiling: Comparing the gene and protein expression levels between healthy and diseased tissues can reveal potential new targets.

-

Phenotypic Screening: Instead of starting with a known target, this approach involves testing a library of compounds (which could include quinoline derivatives) for their ability to produce a desired change in a cellular or organismal model of a disease. The target is then identified retrospectively.

Section 3: Designing and Synthesizing Quinoline Libraries

Once a target is selected, the next step is to create a library of diverse quinoline derivatives for screening. The choice of synthetic methodology is critical and depends on the desired substitution patterns on the quinoline ring.

Classical Synthesis Methods:

Several named reactions have been the bedrock of quinoline synthesis for over a century:

-

Skraup Synthesis: This reaction involves the condensation of aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene to produce quinoline.[18][19][20]

-

Doebner-von Miller Reaction: A variation of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones in the presence of a Lewis acid.[18][19]

-

Friedländer Synthesis: This method involves the condensation of an o-aminobenzaldehyde or o-aminoketone with a compound containing an α-methylene group.[1][18]

-

Combes Synthesis: The acid-catalyzed condensation of an aniline with a 1,3-dicarbonyl compound.[18][20]

Modern Synthetic Approaches:

While classical methods are still in use, modern organic synthesis offers more versatile and efficient routes to quinoline derivatives:

-

Multicomponent Reactions (MCRs): MCRs, such as the Povarov reaction, allow for the construction of complex quinoline scaffolds in a single step from multiple starting materials, which is highly efficient for library synthesis.[21]

-

Transition-Metal-Catalyzed Cross-Coupling Reactions: Techniques like Suzuki, Heck, and Buchwald-Hartwig couplings are invaluable for introducing a wide variety of substituents onto the quinoline core with high precision.

Below is a diagram illustrating the conceptual flow of several classical quinoline synthesis routes.

Caption: Key starting materials for classical quinoline syntheses.

Section 4: High-Throughput Screening (HTS) and Hit Identification

High-throughput screening (HTS) is an automated process that allows for the rapid testing of large numbers of compounds against a biological target.[22]

Assay Development:

A robust and reliable assay is the cornerstone of any successful HTS campaign. Common assay formats include:

-

Biochemical Assays: These measure the direct effect of a compound on a purified target protein, such as an enzyme or receptor.[22] Examples include fluorescence-based assays that detect the product of an enzymatic reaction.[23]

-

Cell-Based Assays: These assays measure the effect of a compound on a cellular process, such as cell viability, gene expression, or a specific signaling pathway.[22]

The HTS Process:

-

Library Plating: The synthesized quinoline library is plated into multi-well plates (e.g., 384- or 1536-well plates).

-

Assay Execution: The biological target and necessary reagents are added to the plates, and the assay is run under carefully controlled conditions.

-

Data Acquisition: Automated readers measure the output of the assay (e.g., fluorescence, luminescence, or absorbance).

-

Hit Identification: Compounds that show a significant effect in the assay are identified as "hits."

The diagram below illustrates a typical HTS workflow.

Caption: High-Throughput Screening (HTS) workflow.

Section 5: Lead Optimization and Structure-Activity Relationship (SAR) Studies

A "hit" from an HTS campaign is just a starting point. The process of "lead optimization" involves iteratively modifying the chemical structure of the hit to improve its properties, a process guided by Structure-Activity Relationship (SAR) studies.[24]

The goal of lead optimization is to enhance:

-

Potency: The concentration of the compound required to produce a desired biological effect (e.g., IC50).

-

Selectivity: The compound's ability to interact with the intended target over other, off-target molecules.

-

ADMET Properties:

-

Absorption: How the drug is absorbed into the body.

-

Distribution: Where the drug goes in the body.

-

Metabolism: How the drug is broken down.

-

Excretion: How the drug is eliminated from the body.

-

Toxicity: The potential for the drug to cause harm.

-

The Iterative Cycle of Lead Optimization:

This process is a continuous loop of design, synthesis, and testing:

-

Design: Based on the SAR from the previous round of compounds, medicinal chemists design new analogs with specific structural modifications.

-

Synthesis: Organic chemists synthesize the newly designed compounds.

-

Testing: The new compounds are tested in a panel of biological assays to determine their potency, selectivity, and ADMET properties.

-

Analysis: The results are analyzed to further refine the SAR, which then informs the next round of design.

The following table provides a hypothetical example of an SAR study for a series of quinoline-based kinase inhibitors.

| Compound | R1 Substituent | R2 Substituent | Kinase IC50 (nM) | Cell Viability EC50 (µM) |

| 1a | -H | -OCH3 | 520 | >10 |

| 1b | -Cl | -OCH3 | 150 | 5.2 |

| 1c | -F | -OCH3 | 98 | 2.1 |

| 1d | -F | -NH2 | 25 | 0.8 |

| 1e | -F | -NHCH3 | 15 | 0.5 |

Data is hypothetical and for illustrative purposes only.

This SAR table suggests that a fluorine at the R1 position and a small amine at the R2 position are beneficial for both target potency and cellular activity.

Section 6: Preclinical Evaluation of Novel Quinoline Candidates

Once a lead compound with a desirable balance of properties is identified, it enters preclinical development. This stage involves a more rigorous evaluation of the compound's safety and efficacy in non-human systems before it can be tested in humans.

Key preclinical studies include:

-

In Vivo Efficacy: The compound is tested in animal models of the target disease (e.g., tumor xenograft models in mice for an anticancer drug) to see if it produces the desired therapeutic effect.[24]

-

Pharmacokinetics (PK) and Pharmacodynamics (PD): PK studies determine what the body does to the drug (ADME), while PD studies examine what the drug does to the body.

-

Toxicology Studies: A comprehensive battery of tests is conducted in animals to identify any potential toxicities and to determine a safe starting dose for human clinical trials.

Section 7: Case Studies and Future Perspectives

The principles outlined in this guide are exemplified by the successful development of numerous quinoline-based drugs. For example, the development of modern fluoroquinolone antibiotics involved extensive SAR studies to optimize their antibacterial spectrum and safety profile. In oncology, the discovery of kinase inhibitors like Lenvatinib showcases the power of targeting specific signaling pathways with highly tailored quinoline scaffolds.[13]

The future of quinoline-based drug discovery is bright. The integration of artificial intelligence and machine learning into the design-synthesize-test-analyze cycle is poised to accelerate the discovery of new leads. Furthermore, the continued exploration of novel biological targets will undoubtedly open up new therapeutic opportunities for this remarkable and versatile scaffold.

References

- Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). International Journal of Medical Pharmaceutical and Health Sciences.

- Review on recent development of quinoline for anticancer activities. (n.d.). Inorganic and Nano-Metal Chemistry.

- From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (2023). Oriental Journal of Chemistry.

- Quinoline antimalarials: mechanisms of action and resistance. (1996). PubMed.

- Synthetic and medicinal perspective of quinolines as antiviral agents. (2021). PubMed.

- New quinoline-based antiviral shows strong promise against SARS-CoV-2. (2025). News-Medical.net.

- Synthetic and Medicinal Perspective of Quinolines as Antiviral Agents. (2021). ResearchGate.

- an overview of quinoline derivatives as anti-cancer agents. (2024). ResearchGate.

- Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (2025). International Journal of Medical Pharmaceutical and Health Sciences.

- A Brief History of Quinoline as Antimalarial Agents. (2014). International Journal of Pharmaceutical Sciences Review and Research.

- Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline.

- Structural modifications of quinoline-based antimalarial agents: Recent developments. (n.d.). National Institutes of Health.

- Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. (2024). Organic & Biomolecular Chemistry.

- Navigating the Structure-Activity Landscape of Quinoline Derivatives: A Comparative Guide for Researchers. (n.d.). Benchchem.

- Quantitative High-Throughput Screening Identifies 8-Hydroxyquinolines as Cell-Active Histone Demethylase Inhibitors. (2010). National Institutes of Health.

- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series.

- Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). Arabian Journal of Chemistry.

- Anticancer Activity of Quinoline Derivatives. (2022). International Journal of Pharmaceutical Sciences Review and Research.

- Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists. (2006). Journal of Medicinal Chemistry.

- Synthesis and antiviral activity of a series of novel quinoline derivatives as anti-RSV or anti-IAV agents. (2021). European Journal of Medicinal Chemistry.

- List of Antimalarial quinolines. (n.d.). Drugs.com.

- synthesis of quinoline derivatives and its applications. (n.d.). Slideshare.

- Quinoline and Quinazoline Derivatives Inhibit Viral RNA Synthesis by SARS-CoV-2 RdRp. (2021). ACS Infectious Diseases.

- A brief history of quinoline as antimalarial agents. (2025). ResearchGate.

- Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. (2022). MDPI.

- Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. (2025). Molecular Diversity.

- Design, Synthesis, Structure-Activity Relationships and Mechanism of Action of New Quinoline Derivatives as Potential Antitumor Agents. (2019). European Journal of Medicinal Chemistry.

- Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (n.d.). PubMed Central.

- Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). ChemMedChem.

- Quinoline-Based Therapeutic Agents: A Comprehensive Technical Guide to Discovery and Synthesis. (n.d.). Benchchem.

- Recent Progress in the Development of Quinoline Derivatives for the Exploitation of Anti-Cancer Agents. (2021). Anticancer Agents in Medicinal Chemistry.

- Chemical structures of (a) quinoline containing drugs and clinical... (n.d.). ResearchGate.

- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). RSC Advances.

- High-Throughput Screen of Natural Product Libraries for Hsp90 Inhibitors. (n.d.). MDPI.

- Quantitative high-throughput screening: A titration-based approach that efficiently identifies biological activities in large chemical libraries. (n.d.). National Institutes of Health.

- Compound screening. (n.d.). Nuvisan.

- Protein-protein interaction-based high throughput screening for adenylyl cyclase 1 inhibitors: Design, implementation, and discovery of a novel chemotype. (2022). Frontiers in Molecular Biosciences.

Sources

- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthetic and medicinal perspective of quinolines as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. researchgate.net [researchgate.net]

- 7. Recent Progress in the Development of Quinoline Derivatives for the Exploitation of Anti-Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 10. drugs.com [drugs.com]

- 11. researchgate.net [researchgate.net]

- 12. Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy | International Journal of Medical Pharmaceutical and Health Sciences [ijmphs.com]

- 13. globalresearchonline.net [globalresearchonline.net]

- 14. news-medical.net [news-medical.net]

- 15. Quinoline and Quinazoline Derivatives Inhibit Viral RNA Synthesis by SARS-CoV-2 RdRp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ijmphs.com [ijmphs.com]

- 17. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 19. iipseries.org [iipseries.org]

- 20. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]

- 21. Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. nuvisan.com [nuvisan.com]

- 23. Quantitative High-Throughput Screening Identifies 8-Hydroxyquinolines as Cell-Active Histone Demethylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

physicochemical properties of 2-Chloro-4-(morpholin-4-ylcarbonyl)quinoline

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-4-(morpholin-4-ylcarbonyl)quinoline

Abstract: This technical guide provides a comprehensive overview of the core , a quinoline derivative of interest in medicinal chemistry and drug discovery. The document is structured to provide researchers, scientists, and drug development professionals with both established data and field-proven methodologies for in-house characterization. We will delve into the compound's chemical identity, lipophilicity, solubility, ionization constants, and thermal properties. Each section synthesizes theoretical importance with practical experimental guidance, ensuring a robust framework for further investigation and application.

Introduction: The Quinoline Scaffold in Modern Research

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] The specific compound, this compound, combines this important heterocyclic system with a morpholine amide substituent. The 2-chloro position offers a reactive site for further synthetic modification, while the morpholin-4-ylcarbonyl group at the 4-position can significantly influence the molecule's solubility, metabolic stability, and target-binding interactions. Understanding the fundamental physicochemical properties of this molecule is therefore a prerequisite for any rational drug design, screening, or formulation effort. This guide serves as a foundational resource, consolidating known data and presenting validated protocols for determining key molecular parameters.

Chemical Identity and Core Properties

A precise understanding of a compound's identity is the cornerstone of all subsequent research. This compound is identified by a unique CAS number and is characterized by a specific molecular formula and weight.

| Property | Value | Source(s) |

| CAS Number | 135323-95-4 | [3][4][5] |

| Molecular Formula | C₁₄H₁₃ClN₂O₂ | [3][4][5] |

| Molecular Weight | 276.72 g/mol | [3][4][5] |

| IUPAC Name | (2-chloroquinolin-4-yl)(morpholin-4-yl)methanone | [4][5] |

| Common Synonyms | 2-chloro-4-(morpholine-4-carbonyl)quinoline | [3][5] |

| SMILES | C1COCCN1C(=O)C2=CC(=NC3=CC=CC=C32)Cl | [3] |

Lipophilicity and Aqueous Solubility

Lipophilicity and solubility are critical determinants of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. They dictate how a molecule behaves in both aqueous and lipid biological environments, influencing everything from membrane permeability to plasma protein binding.

Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is the primary measure of a compound's lipophilicity. A higher LogP value indicates greater preference for a lipid environment. While no experimental LogP value for this specific compound is publicly available, its value is crucial for predicting oral absorption and blood-brain barrier penetration.

Causality Behind Experimental Choice: The Shake-Flask method, standardized by the OECD, remains the gold-standard for LogP determination due to its direct measurement of partitioning between two immiscible phases. This provides an unambiguous result, unlike computational models which can vary in accuracy depending on the algorithm and training dataset.

Aqueous Solubility

Solubility in aqueous media at physiological pH is paramount for ensuring sufficient bioavailability. Poor solubility is a leading cause of failure in drug development. The presence of the morpholine ring is generally intended to enhance aqueous solubility compared to a simple alkyl amide.

Trustworthiness Through Self-Validation: The protocol described below incorporates a crucial self-validating step: the analysis of both the aqueous and organic phases. The concentration measurements should be complementary, confirming that the measured decrease in one phase corresponds to the increase in the other, thereby ensuring the integrity of the experimental result.

Caption: Workflow for experimental LogP determination via the Shake-Flask method.

Thermal Properties

Thermal analysis provides insights into the purity, physical state, and stability of a compound.

-

Melting Point (MP): An experimentally determined melting point is a primary indicator of purity. A sharp melting range suggests a highly pure compound, whereas a broad range often indicates the presence of impurities. No experimental melting point data was found in the public domain for this compound.

-

Boiling Point (BP): A boiling point of 485.9 °C has been reported by a commercial supplier.[3] It is critical to note that for complex organic molecules, this value is often computationally predicted rather than experimentally determined, as such compounds may decompose at high temperatures before boiling.

Spectroscopic Profile for Structural Confirmation

Spectroscopic analysis is essential for verifying the chemical structure and confirming the identity of a synthesized compound. While specific spectra for this molecule are not publicly available, the expected characteristics can be inferred from its structure.

-

¹H and ¹³C NMR: Nuclear Magnetic Resonance spectroscopy would provide a detailed map of the hydrogen and carbon environments. Key expected signals would include aromatic protons from the quinoline ring, and distinct signals for the two sets of non-equivalent methylene protons in the morpholine ring.

-

Mass Spectrometry (MS): ESI-MS analysis is expected to show a prominent molecular ion peak [M+H]⁺ corresponding to the compound's molecular weight, exhibiting the characteristic isotopic pattern for a molecule containing one chlorine atom.[1]

-

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong carbonyl (C=O) stretch from the amide group, typically in the 1650-1680 cm⁻¹ region. Aromatic C=C and C-N stretches would also be present.

Experimental Protocols

The following section provides detailed, step-by-step methodologies for the characterization of key physicochemical properties.

Protocol: Determination of Aqueous Solubility (Shake-Flask Method)

-

Preparation: Add an excess amount of this compound to a known volume of phosphate-buffered saline (PBS) at pH 7.4 in a glass vial. Ensure enough solid is present to form a saturated solution with visible excess solid.

-

Equilibration: Seal the vial and agitate it in a temperature-controlled shaker (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 20 minutes to pellet the excess solid.

-

Sampling: Carefully extract a known volume of the clear supernatant without disturbing the solid pellet.

-

Dilution: Dilute the supernatant with a suitable mobile phase to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a calibrated High-Performance Liquid Chromatography with UV detection (HPLC-UV) method.

-

Calculation: Determine the concentration in the original supernatant by applying the dilution factor. The result is the equilibrium solubility at the specified pH and temperature.

Caption: Standard experimental workflow for determining aqueous solubility.

Protocol: Determination of Ionization Constant (pKa) by Potentiometric Titration

-

Solution Preparation: Accurately weigh and dissolve a sample of the compound in a mixed solvent system (e.g., methanol/water) to ensure solubility throughout the titration.

-

Instrument Setup: Calibrate a pH meter with standard buffers (e.g., pH 4, 7, and 10) at a constant temperature.

-

Titration (Acid): Titrate the solution with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl), recording the pH after each incremental addition of titrant.

-

Titration (Base): In a separate experiment, titrate a fresh sample solution with a standardized solution of sodium hydroxide (e.g., 0.1 M NaOH), again recording the pH at each step.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the titration curve. For quinoline derivatives, a basic pKa is expected due to the quinoline nitrogen. Specialized software can be used to calculate the pKa from the first derivative of the titration curve.

Conclusion

This compound is a molecule with significant potential, positioned at the intersection of established quinoline chemistry and modern drug design. This guide has established its fundamental chemical identity and provided a clear framework for its physicochemical characterization. While some properties like a predicted boiling point are available, crucial experimental data for melting point, LogP, pKa, and solubility are not yet in the public domain. The provided protocols offer a validated pathway for researchers to obtain this essential data, enabling the compound's progression from a chemical entity to a well-characterized tool for scientific discovery.

References

-

2-Chloroquinoline-4-carboxylic acid. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

-

2-(Morpholine-4-carbonyl)quinoline. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

-

2-Chloroquinoline-4-carbonyl chloride. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

-

This compound. (n.d.). Cansaicip. Retrieved January 14, 2026, from [Link]

-

Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars (IJPRS), 3(3), 132-137. Retrieved from [Link]

-

Kumar, D. K., et al. (2012). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Journal of Chemical Sciences, 124(5), 1071-1079. Retrieved from [Link]

-

Aparicio, D. F. A., et al. (2022). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank, 2022(2), M1369. Retrieved from [Link]

-

2-Chloroquinoline. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

-

4-Morpholinecarbonyl chloride. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

-

Quinoline, 2-chloro-4-methyl-. (n.d.). NIST Chemistry WebBook. Retrieved January 14, 2026, from [Link]

-

AlTamiemi, E. O., et al. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 13(2s). Retrieved from [Link]

-

Al-Ostoot, F. H., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(10), 5176-5203. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biosynth.com [biosynth.com]

- 4. 135323-95-4,this compound [easechem.com]

- 5. This compound - CAS:135323-95-4 - [官网]创赛优选|上海创赛|汇聚全球科研品牌,让您采购如此简单|买试剂,上创赛优选|安全技术说明书下载|COA下载|MSDS下载 [canspec.cn]

An In-depth Technical Guide to the Potential Therapeutic Targets of 2-Chloro-4-(morpholin-4-ylcarbonyl)quinoline

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of pharmacologically active compounds.[1][2][3][4][5] When functionalized with a morpholine-containing carboxamide at the 4-position, the resulting molecule, 2-Chloro-4-(morpholin-4-ylcarbonyl)quinoline, presents a compelling profile for therapeutic investigation. The morpholine moiety is known to improve pharmacokinetic properties and can be crucial for target engagement.[6][7][8] This guide synthesizes current knowledge on related chemical structures to propose and technically evaluate three primary avenues for therapeutic development: infectious diseases, with a focus on malaria; oncology, targeting cancer cell survival mechanisms; and neurodegenerative disorders, by modulating key enzymatic pathways. For each proposed area, we will dissect the scientific rationale, delineate potential molecular targets, and provide detailed, actionable experimental protocols to validate these hypotheses. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive framework for unlocking the therapeutic potential of this promising chemical entity.

Introduction: The Scientific Rationale for Investigation

The convergence of a quinoline core, a 2-chloro substituent, and a 4-morpholinylcarbonyl group creates a unique chemical entity with significant therapeutic promise. The quinoline ring system is a well-established pharmacophore found in numerous approved drugs, particularly antimalarials like chloroquine and quinine, and various anticancer agents.[4][9][10] Its planar structure allows for effective intercalation with biological macromolecules. The 2-chloro group serves as a reactive handle for further chemical modification but also contributes to the electronic properties of the ring system, potentially influencing target binding.

The morpholine-4-ylcarbonyl moiety at the C4 position is of particular interest. The morpholine ring is a common feature in drug candidates, often introduced to enhance aqueous solubility, metabolic stability, and overall drug-like properties.[6][8] The carboxamide linker provides a rigid connection to the quinoline scaffold and introduces hydrogen bonding capabilities. This combination of structural features has been explored in various contexts, leading to the identification of potent bioactive molecules.[11][12][13] This guide will now explore the most promising therapeutic applications based on these structural precedents.

Therapeutic Avenue I: Infectious Diseases - A Novel Antimalarial Agent

The quinoline scaffold is historically linked to antimalarial drugs.[9][10] Recent discoveries have highlighted quinoline-4-carboxamides as a novel class of antimalarials with potent, multistage activity against Plasmodium falciparum, the deadliest malaria parasite.[12] A key insight comes from the identification of P. falciparum translation elongation factor 2 (PfeEF2) as a target for a quinoline-4-carboxamide derivative, suggesting a novel mechanism of action distinct from traditional quinolines that interfere with heme detoxification.[9][10][14]

Proposed Primary Target: P. falciparum Elongation Factor 2 (PfeEF2)

PfeEF2 is a crucial enzyme in the parasite's protein synthesis machinery, catalyzing the GTP-dependent translocation of the ribosome along mRNA. Its inhibition leads to a complete shutdown of protein production, resulting in rapid parasite death. The quinoline-4-carboxamide scaffold has been shown to fit into a key binding pocket of this enzyme.[14] We hypothesize that this compound can effectively target PfeEF2.

Experimental Validation Workflow

To validate PfeEF2 as a target, a multi-step experimental cascade is proposed. This workflow begins with broad phenotypic screening and progressively narrows down to specific enzymatic and cellular assays.

Caption: Experimental workflow for validating antimalarial potential.

-

Parasite Culture: Culture chloroquine-sensitive (e.g., 3D7) and resistant (e.g., K1, W2) strains of P. falciparum in human O+ erythrocytes at 5% hematocrit in RPMI-1640 medium supplemented with 10% human serum and 0.25% Albumax II. Maintain cultures at 37°C in a low-oxygen environment (5% CO₂, 5% O₂, 90% N₂).

-